molecular formula C12H17BrClNO2S B1446368 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride CAS No. 1864064-77-6

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride

Cat. No. B1446368
CAS RN: 1864064-77-6
M. Wt: 354.69 g/mol
InChI Key: MAZGDPVBKMTGJA-UHFFFAOYSA-N
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Description

“3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” is a synthetic compound with multiple applications in scientific experimentation. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of this compound could involve the coupling reaction of 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .


Molecular Structure Analysis

The molecular formula of “3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” is C12H17BrClNO2S . The InChI code is 1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H .

Scientific Research Applications

Pharmacology: Drug Synthesis and Optimization

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride: is utilized in pharmacology for the synthesis of novel drug compounds. Its structure is pivotal in the construction of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The compound’s ability to act as a precursor in the synthesis of biologically active molecules makes it valuable for drug discovery and development processes.

Organic Synthesis: Chiral Optimization

In organic synthesis, this compound serves as a starting material for chiral optimization. The piperidine ring is essential for this purpose, as it provides the necessary chirality to the synthesized molecules . This is particularly important in the creation of enantiomerically pure substances, which are crucial for the development of certain pharmaceuticals.

Medicinal Chemistry: Reference Standards

Medicinal chemistry benefits from 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride as it is used to create high-quality reference standards for pharmaceutical testing . These standards are essential for ensuring the purity, potency, and quality of pharmaceutical products.

Biochemistry: Biological Activity Studies

In biochemistry, the compound is involved in studies related to biological activity. It is used to synthesize molecules that can be tested for various biological effects, aiding in the understanding of biochemical pathways and potential therapeutic targets .

Chemical Engineering: Process Development

Chemical engineers may use 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride in the development of chemical processes. Its role in the synthesis of complex organic molecules can lead to the optimization of production methods, making manufacturing processes more efficient and cost-effective.

Analytical Chemistry: Method Validation

In analytical chemistry, this compound is used to validate methods for pharmaceutical analysis. It helps in establishing the accuracy and reliability of analytical techniques, which are critical for the quality control of medicinal products .

Safety And Hazards

The safety data sheet for a related compound, 4-Bromophenyl methyl sulfone, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures and in a well-ventilated area .

Future Directions

The future directions for “3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” could involve further exploration of its biological properties and potential applications in pharmaceutical testing . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZGDPVBKMTGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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